![molecular formula C33H27N15 B12826489 6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12826489.png)
6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from simpler triazine derivatives. One common method involves the nucleophilic substitution of cyanuric chloride with aromatic amines, followed by further functionalization to introduce the desired substituents . The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium carbonate to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance reaction rates and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Commonly involves the replacement of chlorine atoms in triazine rings with nucleophiles like amines or thiols.
Electrophilic Addition: Addition of electrophiles to the aromatic rings.
Coupling Reactions: Formation of carbon-carbon bonds between aromatic rings.
Common Reagents and Conditions
Typical reagents used in these reactions include cyanuric chloride, aromatic amines, and bases like sodium carbonate. Reaction conditions often involve solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions are highly functionalized triazine derivatives with various substituents, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antifungal, anticancer, and antiviral agent.
Medicine: Explored for its therapeutic properties, including antitumor and anti-HIV activities.
Industry: Utilized in the production of polymers, catalysts, and other industrial materials.
Mécanisme D'action
The mechanism of action of 6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with various molecular targets and pathways. The compound’s triazine rings and phenyl groups allow it to bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri(4-aminophenyl)-1,3,5-triazine: A simpler triazine derivative with similar structural features.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Another nitrogen-rich compound with potential energetic applications.
Uniqueness
Its multiple triazine rings and phenyl groups make it a versatile compound for various scientific and industrial uses .
Propriétés
Formule moléculaire |
C33H27N15 |
|---|---|
Poids moléculaire |
633.7 g/mol |
Nom IUPAC |
6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C33H27N15/c34-28-40-25(41-29(35)46-28)19-7-1-16(2-8-19)22-13-23(17-3-9-20(10-4-17)26-42-30(36)47-31(37)43-26)15-24(14-22)18-5-11-21(12-6-18)27-44-32(38)48-33(39)45-27/h1-15H,(H4,34,35,40,41,46)(H4,36,37,42,43,47)(H4,38,39,44,45,48) |
Clé InChI |
ZJJFQBABIKCQBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=NC(=NC(=N4)N)N)C5=CC=C(C=C5)C6=NC(=NC(=N6)N)N)C7=NC(=NC(=N7)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


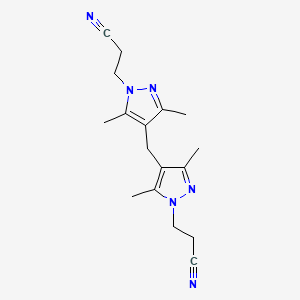
![7-Bromo-2,3-difluorobenzo[b]thiophene](/img/structure/B12826414.png)
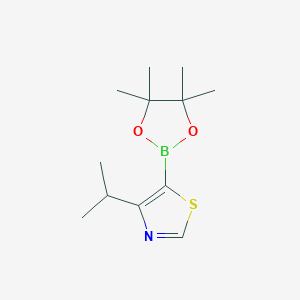
![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12826427.png)
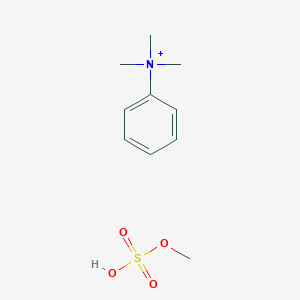

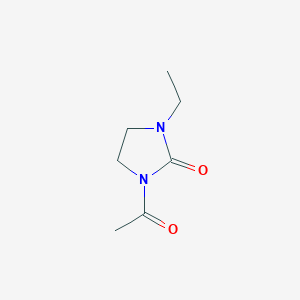

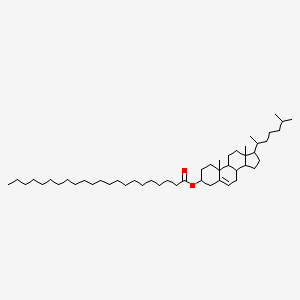
![1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12826459.png)
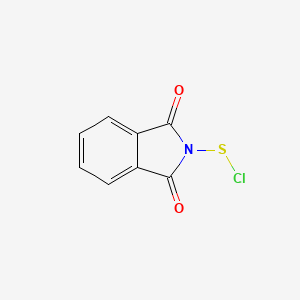
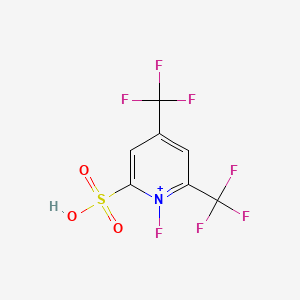
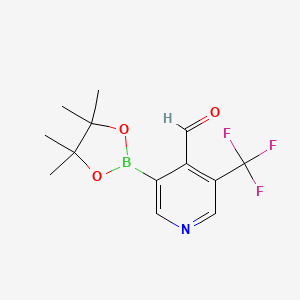
![benzyl N-[(2R,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B12826487.png)
